BenchChemオンラインストアへようこそ!

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Medicinal chemistry Lipophilicity CNS drug design

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE (CAS 1421484-81-2) is a synthetic heterocyclic building block that integrates a 5-methylisoxazole-3-carboxamide pharmacophore with a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl linker, yielding a distinct molecular architecture (MW 278.30 g/mol, XLogP3-AA 1.4). This scaffold appears in patent literature describing oxazole derivatives as modulators of Fatty Acid Amide Hydrolase (FAAH), positioning it as a privileged intermediate for medicinal chemistry programs targeting endocannabinoid and pain pathways.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 1421484-81-2
Cat. No. B2520918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
CAS1421484-81-2
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C)O
InChIInChI=1S/C14H18N2O4/c1-8-6-11(10(3)19-8)13(17)4-5-15-14(18)12-7-9(2)20-16-12/h6-7,13,17H,4-5H2,1-3H3,(H,15,18)
InChIKeyCMYDWNNGRNFVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE (CAS 1421484-81-2): A Distinctive Isoxazole-Furan Hybrid Building Block for Targeted Synthesis


N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE (CAS 1421484-81-2) is a synthetic heterocyclic building block that integrates a 5-methylisoxazole-3-carboxamide pharmacophore with a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl linker, yielding a distinct molecular architecture (MW 278.30 g/mol, XLogP3-AA 1.4) [1]. This scaffold appears in patent literature describing oxazole derivatives as modulators of Fatty Acid Amide Hydrolase (FAAH), positioning it as a privileged intermediate for medicinal chemistry programs targeting endocannabinoid and pain pathways [2].

Why Generic Isoxazole Carboxamides Cannot Substitute for N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE in Target-Oriented Synthesis


Generic 5-methylisoxazole-3-carboxamide building blocks (e.g., CAS 3445-52-1) lack the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain that confers a 1.3-log-unit increase in computed lipophilicity (XLogP3-AA 1.4 vs. ~0.1) and introduces a stereocentre with hydrogen-bond donor/acceptor capacity [1][2]. Simple furan or isoxazole fragments cannot replicate the precise spatial arrangement required for engaging FAAH active-site residues as described in patent disclosures [3]. The following quantitative evidence demonstrates that this compound occupies a distinct chemical space not accessible through off-the-shelf alternatives.

Quantitative Differentiation Evidence for N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE vs. Closest Generic Analogs


Lipophilicity (XLogP3-AA) Contrast with Unsubstituted 5-Methylisoxazole-3-carboxamide

The target compound exhibits a computed XLogP3-AA of 1.4 [1], whereas the core scaffold 5-methylisoxazole-3-carboxamide (CAS 3445-52-1) has an estimated logP of ~0.1 based on its molecular formula and additive models [2]. The 1.3-log-unit increase in lipophilicity is attributable to the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain. This shift from a polar fragment to a moderately lipophilic intermediate is critical for progressing from bare pharmacophore to cell-permeable probe.

Medicinal chemistry Lipophilicity CNS drug design

Molecular Weight and Rule-of-Five Compliance Relative to Isoxicam Intermediate

The target compound has a molecular weight of 278.30 g/mol [1], placing it within the optimal CNS drug-like range (MW < 400) as defined by Lipinski's rule of five. In contrast, the widely used anti-inflammatory intermediate 5-methylisoxazole-3-carboxamide (MW 126.11 g/mol) [2] is a polar fragment that requires substantial elaboration to achieve drug-like properties. The +152.19 g/mol difference reflects the strategic addition of a lipophilic side chain that balances polarity without exceeding lead-like limits.

Drug-likeness Molecular weight Lead optimization

Hydrogen Bond Donor/Acceptor Count for Targeted Binding Interactions

The compound presents 2 hydrogen bond donors (HBD) and 5 acceptors (HBA) [1], compared to 2 HBD and 3 HBA for the core 5-methylisoxazole-3-carboxamide [2]. The additional 2 HBA arise from the furan oxygen and the secondary alcohol on the side chain. This increased H-bond capacity, while maintaining only 2 HBD, creates a binding profile more suited to occupying FAAH catalytic site pockets that require multiple H-bond contacts, as inferred from patent-structure analysis [3].

Hydrogen bonding Binding affinity Scaffold design

Optimal Procurement and Application Scenarios for N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE


FAAH-Targeted Probe and Inhibitor Design

Use this compound as a late-stage intermediate for constructing FAAH modulators where the pre-installed 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain provides the necessary lipophilicity and H-bond acceptor profile inferred from patent-structure analysis [1]. The compound's scaffold directly maps onto the oxazole-containing inhibitors described in FAAH modulator patents, enabling rapid SAR exploration around the amide linkage and furan ring.

Synthesis of Lipophilic Isoxazole Libraries for CNS Screening

Leverage the compound's calculated XLogP3-AA of 1.4 [2] to generate sets of isoxazole-containing compounds that fall within the CNS-permeable window (logP 1–4). The secondary alcohol provides a versatile handle for further functionalization (e.g., etherification, esterification, oxidation to ketone), enabling library diversification while maintaining the core lipophilic balance.

Scaffold-Hopping from Isoxicam-class NSAIDs to CNS-Penetrant Analogs

The 5-methylisoxazole-3-carboxamide moiety is a known intermediate for isoxicam-type anti-inflammatory agents [3]. By incorporating the 2,5-dimethylfuran-3-yl side chain, this compound provides a scaffold-hopping entry point for converting polar NSAID precursors into more lipophilic analogs with potential CNS activity, facilitated by the +152 Da molecular weight increase that remains within lead-like boundaries [2].

Quote Request

Request a Quote for N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.